molecular formula C19H17NO3S B2875885 Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 951457-37-7

Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2875885
CAS No.: 951457-37-7
M. Wt: 339.41
InChI Key: JAGNQXUOMPQIOS-UHFFFAOYSA-N
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Description

Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a quinoline ring system substituted with a methyl group and a thioether linkage.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methylbenzyl chloride and 2-methylquinoline-4(1H)-one.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the 4-methylbenzyl chloride reacts with the 2-methylquinoline-4(1H)-one in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the reaction is carried out in a solvent like dichloromethane under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding quinone derivative.

  • Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

  • Substitution Reactions: The thioether group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like sodium methoxide in methanol.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Dihydroquinoline Compounds: Formed through reduction processes.

  • Substituted Thioethers: Produced from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the synthesis of fragrances and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The quinoline ring system can bind to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

  • Methyl 2-((3-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure with a different position of the methyl group on the benzyl ring.

  • Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate: Another positional isomer with the methyl group on the benzyl ring.

Uniqueness: The uniqueness of Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-12-7-9-13(10-8-12)11-24-18-16(19(22)23-2)17(21)14-5-3-4-6-15(14)20-18/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGNQXUOMPQIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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